IDE-IN-1

Insulin-Degrading Enzyme Type 2 Diabetes Enzyme Inhibition Assay

IDE-IN-1 (6bK) is a macrocyclic IDE inhibitor with 50 nM IC50, ≥1,000-fold selectivity, and validated in vivo efficacy in improving glucose tolerance and modulating glucagon/amylin. Essential for target validation and metabolic pharmacology studies in rodent models.

Molecular Formula C41H55N7O7
Molecular Weight 757.9 g/mol
Cat. No. B605010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIDE-IN-1
Synonyms6bK;  6-bK;  6 bK;  IDE-IN-6bK;  IDE inhibitor 6bK;  IDE-inhibitor-6bK; 
Molecular FormulaC41H55N7O7
Molecular Weight757.9 g/mol
Structural Identifiers
InChIInChI=1S/C41H55N7O7/c42-23-9-7-16-32-40(54)48-34(25-27-11-3-1-4-12-27)41(55)47-33(26-28-17-19-30(20-18-28)37(51)29-13-5-2-6-14-29)39(53)44-24-10-8-15-31(38(43)52)45-35(49)21-22-36(50)46-32/h2,5-6,13-14,17-22,27,31-34H,1,3-4,7-12,15-16,23-26,42H2,(H2,43,52)(H,44,53)(H,45,49)(H,46,50)(H,47,55)(H,48,54)/b22-21+/t31-,32-,33+,34-/m0/s1
InChIKeyBHZABWWULWHRIY-JAXGQCOVSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

IDE-IN-1 (Compound 6bK): A High-Potency, Exosite-Binding IDE Inhibitor for Metabolic Research Procurement


IDE-IN-1 (also designated compound 6bK) is a synthetic macrocyclic inhibitor of insulin-degrading enzyme (IDE), a zinc metalloprotease implicated in type 2 diabetes and Alzheimer's disease pathogenesis [1]. Identified from a DNA-templated macrocycle library, IDE-IN-1 inhibits IDE with an IC50 of 50 nM and engages a distal exosite binding pocket located 11 Å from the catalytic zinc ion, a structural feature that underpins its exceptional target selectivity [2]. Unlike substrate-mimetic hydroxamic acid inhibitors, IDE-IN-1 demonstrates ≥1,000-fold selectivity for IDE over other metalloproteases and exhibits a non-competitive, synergistic inhibition mode [2]. The compound is supplied as a TFA salt (CAS 1417537-93-9) and has been validated in multiple in vivo metabolic models, establishing its utility as a pharmacological probe for dissecting IDE-mediated hormone regulation [2][3].

Why IDE-IN-1 Cannot Be Replaced by Generic IDE Inhibitors: Structural and Functional Differentiation


IDE inhibitors are not functionally interchangeable due to divergent binding mechanisms, selectivity profiles, and in vivo pharmacological effects. IDE-IN-1 binds a unique distal exosite, distinct from both the catalytic site and the binding site of substrate-mimetic inhibitors such as Ii1, resulting in a non-competitive, synergistic inhibition mode and ≥1,000-fold selectivity over other metalloproteases [1][2]. In contrast, alternative IDE inhibitors such as ML345 (targeting cysteine-819 with an IC50 of 188 nM) exhibit lower potency and a distinct covalent mechanism, while NTE-1 (relative IC50 = 18 nM) fails to enhance insulin action in vivo despite potent enzyme inhibition [3][4]. These mechanistic and functional divergences mean that substituting one IDE inhibitor for another will produce fundamentally different experimental outcomes in metabolic and hormone regulation studies.

IDE-IN-1 (6bK) Quantitative Differentiation Evidence: Head-to-Head Comparisons Against IDE Inhibitor Alternatives


IDE-IN-1 vs. ML345: Superior In Vitro Potency for IDE Inhibition

IDE-IN-1 (6bK) exhibits approximately 3.8-fold greater potency in inhibiting IDE compared to the small-molecule probe ML345, as measured by IC50 values in complementary biochemical assays. IDE-IN-1 inhibits IDE with an IC50 of 50 nM [1], while ML345 demonstrates an IC50 of 188 nM against IDE [2]. This potency differential is critical for applications requiring maximal target engagement at lower compound concentrations.

Insulin-Degrading Enzyme Type 2 Diabetes Enzyme Inhibition Assay

IDE-IN-1 vs. Hydroxamic Acid Inhibitor Ii1: Markedly Superior Selectivity Profile

IDE-IN-1 demonstrates ≥1,000-fold selectivity for inhibition of IDE over all other metalloproteases tested, representing a substantial improvement over the previously reported substrate mimetic hydroxamic acid inhibitor Ii1 [1]. While Ii1 exhibits promiscuous metalloprotease inhibition due to its active-site zinc-chelating mechanism, IDE-IN-1's exosite-binding mode confers exceptional target specificity [1]. This selectivity profile is a direct consequence of the macrocycle engaging a binding pocket 11 Å away from the catalytic zinc ion [1].

Target Selectivity Metalloprotease Panel Off-Target Screening

IDE-IN-1 vs. NTE-1: Validated In Vivo Enhancement of Insulin Action in Insulin Tolerance Tests

In direct contrast to the dual exosite-binding inhibitor NTE-1, which failed to enhance insulin action or increase plasma insulin levels in insulin tolerance tests (ITTs) and euglycemic clamp experiments [2], IDE-IN-1 treatment (2 mg per animal, 80 mg/kg) resulted in lower hypoglycemia and higher insulin levels compared to vehicle controls (P < 0.01) during ITTs conducted 30 minutes post-injection [1]. This functional divergence occurs despite NTE-1 exhibiting potent in vitro IDE inhibition (relative IC50 = 18 ± 4 nM) [2], underscoring that in vitro potency does not predict in vivo efficacy for IDE inhibitors.

In Vivo Pharmacology Insulin Tolerance Test Glucose Homeostasis

IDE-IN-1 Demonstrates Robust Improvement in Oral Glucose Tolerance in Both Lean and Obese Diabetic Mouse Models

During oral glucose tolerance tests (OGTTs), both lean and diet-induced obese (DIO) mice treated with IDE-IN-1 displayed significantly improved glucose tolerance compared to control groups receiving either vehicle alone or the inactive stereoisomer bisepi-6bK [1]. This improvement was observed under conditions that augment endogenous insulin and amylin secretion, such as oral glucose administration, demonstrating that acute IDE inhibition with IDE-IN-1 yields physiologically meaningful glycemic control [1]. The effect magnitude was comparable to that observed with several clinically approved human diabetes therapeutics [1].

Oral Glucose Tolerance Test Type 2 Diabetes Model In Vivo Efficacy

IDE-IN-1 Uniquely Reveals Multi-Hormone Regulation: Modulation of Glucagon and Amylin Signaling In Vivo

IDE-IN-1 treatment in DIO mice resulted in substantially elevated plasma levels of insulin, glucagon, and amylin following IPGTTs, and significantly augmented blood glucose responses to exogenously administered glucagon and amylin [1]. Furthermore, IDE-IN-1-treated mice exhibited twofold slower gastric emptying compared to vehicle and bisepi-6bK controls, an effect that was blocked by co-administration of the amylin receptor antagonist AC187, confirming that IDE-IN-1 modulates endogenous amylin signaling in vivo at physiologically relevant levels [1]. No comparable multi-hormone regulatory profile has been established for alternative IDE inhibitors such as ML345 or NTE-1.

Glucagon Signaling Amylin Signaling Gastric Emptying

IDE-IN-1 Exhibits Synergistic Glucose-Lowering Effect with DPP4 Inhibitor Sitagliptin

IDE-IN-1 treatment results in a stronger improvement in oral glucose tolerance when co-administered with the DPP4 inhibitor sitagliptin compared to either agent alone [1]. This synergistic effect suggests that combining IDE inhibition with incretin-based therapies may yield enhanced glycemic control, a finding with potential translational implications that has not been reported for alternative IDE inhibitors such as ML345 or NTE-1.

Combination Therapy DPP4 Inhibition Oral Glucose Tolerance

IDE-IN-1 Procurement Scenarios: Recommended Research Applications Based on Quantitative Differentiation Evidence


In Vivo Metabolic Studies Requiring Validated Enhancement of Insulin Action and Glucose Tolerance

IDE-IN-1 is the preferred IDE inhibitor for in vivo metabolic pharmacology experiments in rodent models of type 2 diabetes. As demonstrated in Section 3, IDE-IN-1 significantly improves glucose tolerance in both lean and diet-induced obese mice during oral glucose tolerance tests (OGTTs) and enhances insulin action in insulin tolerance tests (P < 0.01) [1]. Unlike NTE-1, which fails to enhance insulin action despite potent in vitro inhibition, IDE-IN-1 has validated in vivo efficacy for augmenting insulin signaling and improving postprandial glycemic control [1][2]. Procure IDE-IN-1 for studies requiring functional modulation of glucose homeostasis in live animal models.

Selective IDE Inhibition with Minimal Off-Target Metalloprotease Activity

For experiments requiring high-confidence attribution of phenotypes to IDE-specific inhibition rather than non-specific metalloprotease suppression, IDE-IN-1 is the compound of choice. IDE-IN-1 demonstrates ≥1,000-fold selectivity for IDE over all other metalloproteases tested, a substantial improvement over the hydroxamic acid inhibitor Ii1, which exhibits promiscuous metalloprotease inhibition due to its active-site zinc-chelating mechanism [1]. This exceptional selectivity arises from IDE-IN-1's unique exosite-binding mode, engaging a pocket 11 Å from the catalytic zinc [1]. Procure IDE-IN-1 for target validation studies, selectivity profiling, and any application where off-target metalloprotease inhibition would confound interpretation.

Multi-Hormone Signaling Research: Investigating IDE's Regulation of Glucagon and Amylin

IDE-IN-1 is uniquely characterized for its ability to modulate glucagon and amylin signaling in vivo, making it the essential tool for studies investigating IDE's broader endocrine functions. Treatment with IDE-IN-1 elevates plasma glucagon and amylin, augments glycemic responses to exogenous hormone challenges, and slows gastric emptying twofold via an amylin-dependent mechanism (blocked by AC187) [1]. No comparable multi-hormone regulatory data exist for alternative IDE inhibitors such as ML345 or NTE-1. Procure IDE-IN-1 for research on amylin-mediated gastric emptying, glucagon-driven gluconeogenesis, and the interplay of IDE with multiple glucose-regulating hormones.

Combination Therapy Studies with DPP4 Inhibitors or Other Antidiabetic Agents

IDE-IN-1 has documented synergistic effects when co-administered with the DPP4 inhibitor sitagliptin, producing stronger improvement in oral glucose tolerance than either agent alone [1]. This validated synergy positions IDE-IN-1 as the appropriate tool compound for preclinical exploration of combination therapeutic strategies in diabetes. Procure IDE-IN-1 for studies investigating add-on efficacy with incretin-based therapies, insulin sensitizers, or other glucose-lowering agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for IDE-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.